MFCD02979240

Description

MFCD02979240 is a chemical compound identified by its MDL registry number. Such compounds are frequently utilized in cross-coupling reactions, catalysis, and pharmaceutical synthesis . For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 56469-02-4 (MDL: MFCD02258901) share comparable synthetic applications, such as Suzuki-Miyaura coupling, due to their boronic acid or nitrogen-oxygen-containing functional groups .

Properties

IUPAC Name |

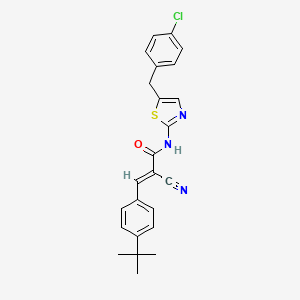

(E)-3-(4-tert-butylphenyl)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3OS/c1-24(2,3)19-8-4-16(5-9-19)12-18(14-26)22(29)28-23-27-15-21(30-23)13-17-6-10-20(25)11-7-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBZHHDUTDVMDH-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02979240 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979240 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

MFCD02979240 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD02979240 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD02979240’s analogs, emphasizing structural, physicochemical, and functional properties.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarities: this compound and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share identical molecular formulas and weights, suggesting structural homology. Both are boronic acids with halogen substituents, enabling reactivity in cross-coupling reactions . In contrast, 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) features a nitrogen-oxygen heterocycle, prioritizing hydrogen-bonding interactions in drug design .

Physicochemical Divergence: Lipophilicity: this compound and its boronic acid analog exhibit higher LogP values (~2.15) compared to hydrophilic derivatives like Methyl 5-aminopyrazine-2-carboxylate (LogP = 0.78), indicating better membrane permeability . Solubility: Boronic acids (e.g., this compound) show moderate aqueous solubility (0.24 mg/mL), while pyrazine derivatives (e.g., Methyl 5-aminopyrazine-2-carboxylate) demonstrate superior solubility (0.69 mg/mL) due to polar functional groups .

Functional Applications: Catalysis: Boronic acids like this compound are pivotal in Pd-catalyzed reactions, whereas nitrogen-oxygen heterocycles (e.g., 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one) are explored for their bioactivity in medicinal chemistry . Drug Likeness: this compound’s bioactivity profile (e.g., BBB permeability, GI absorption) aligns with boronic acid-based protease inhibitors, contrasting with aminopyrazine carboxylates, which are often metabolic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.